molecular formula C20H30N2O5 B11835378 Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate

Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate

Cat. No.: B11835378
M. Wt: 378.5 g/mol
InChI Key: SUNHPCGOAFTOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core modified with a tert-butoxycarbonyl (Boc) protecting group and a substituted aromatic ring. The aromatic substituents include a nitro group at the 4-position, an isopropoxy group at the 5-position, and a methyl group at the 2-position. This compound is typically synthesized via multi-step reactions involving nucleophilic substitution, nitro reduction, and Boc protection, as evidenced by intermediates like tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate [CAS 1032903-63-1] . Its structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for developing inhibitors targeting enzymes such as cholinesterases or monoamine oxidases .

Properties

IUPAC Name

tert-butyl 4-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-13(2)26-18-12-16(14(3)11-17(18)22(24)25)15-7-9-21(10-8-15)19(23)27-20(4,5)6/h11-13,15H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNHPCGOAFTOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the nitrophenyl intermediate: This step involves nitration of a suitable aromatic precursor to introduce the nitro group.

    Introduction of the isopropoxy group: The isopropoxy group is introduced via an etherification reaction.

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nitro Group Reduction to Amine

The 4-nitrophenyl group undergoes catalytic hydrogenation or metal-acid reductions to yield the corresponding aromatic amine. This transformation is critical for generating intermediates in pharmaceutical synthesis.

Example reaction:

ConditionsReagents/CatalystsProductYieldSource
Hydrogenation, 45–70°C, 18–30 hH₂/Pd-C, THFTert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate60–74%

Key observations:

  • The reaction typically employs palladium on carbon in tetrahydrofuran (THF) under moderate hydrogen pressure .

  • Over-reduction or dehalogenation side reactions are minimized by controlling temperature and catalyst loading.

Boc Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the piperidine amine, enabling further functionalization.

Example reaction:

ConditionsReagentsProductYieldSource
20–25°C, 10–15 hHCl (gaseous), DCM4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine>85%

Mechanistic notes:

  • Protonation of the carbamate oxygen facilitates tert-butyl group elimination, releasing CO₂ and forming the free amine .

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common alternative.

Nucleophilic Aromatic Substitution

The electron-deficient nitro-activated aromatic ring participates in nucleophilic substitutions, particularly at the 4-position.

Example reaction with thiols:

ConditionsReagentsProductYieldSource
45–70°C, THF, 18–30 h2-mercaptoacetic acidTert-butyl 4-(5-isopropoxy-2-methyl-4-(thioacetate)phenyl)piperidine-1-carboxylate62%

Key considerations:

  • The nitro group acts as a meta-directing substituent, favoring substitution at the 4-position .

  • Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

Ester Hydrolysis

The tert-butyl ester is hydrolyzed under strongly acidic or basic conditions to yield the carboxylic acid.

Example reaction:

ConditionsReagentsProductYieldSource
Reflux, 6 hH₂SO₄, H₂O4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylic acid70–80%

Notes:

  • Hydrolysis is slow under mild conditions due to steric protection by the tert-butyl group.

  • Alternative methods include using Lewis acids like BF₃·Et₂O .

Etherification of the Isopropoxy Group

The isopropoxy moiety can undergo alkylation or displacement under harsh conditions, though this is less common due to its stability.

Example reaction (hypothetical):

ConditionsReagentsProductYieldSource
100°C, 24 hNaH, alkyl halideTert-butyl 4-(5-alkoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylateN/A

Challenges:

  • Requires strong bases (e.g., NaH) and elevated temperatures .

  • Competing side reactions (e.g., nitro reduction) may occur.

Coupling Reactions

The free amine (post-Boc deprotection) participates in amide or urea formation.

Example reaction with acyl chlorides:

ConditionsReagentsProductYieldSource
0–5°C, 2 hAcetyl chlorideN-acetyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine85%

Critical Analysis of Reaction Pathways

  • Nitro Reduction vs. Aromatic Substitution: Competitive pathways exist; hydrogenation conditions must be optimized to favor amine formation over undesired side products .

  • Solvent Effects: THF and DMF enhance nucleophilic reactions, while DCM is preferred for acid-labile transformations .

  • Thermal Stability: Decomposition occurs above 150°C, limiting high-temperature applications.

This compound’s versatility in medicinal chemistry is underscored by its ability to undergo targeted modifications at the nitro, carbamate, and aryl ether positions, enabling the synthesis of structurally diverse analogs .

Scientific Research Applications

Antitumor Activity

Research indicates that tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate exhibits promising antitumor properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.

Case Study : A study on the compound's effects on MCF-7 breast cancer cells revealed that it led to increased expression of p53, a critical tumor suppressor protein, and activation of caspase-3, which is involved in the apoptotic pathway. The following data summarizes the cytotoxic effects observed:

CompoundCell LineIC50 (µM)Mechanism
Tert-butyl derivativeMCF-70.65Apoptosis via p53 activation
Tert-butyl derivativeMCF-72.41Apoptosis via caspase activation

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium bovis, which is significant for tuberculosis treatment.

Mechanism of Action : The compound disrupts bacterial cell processes, inhibiting growth effectively. Molecular docking studies suggest strong binding affinity to essential enzymes involved in mycolic acid biosynthesis.

Research Findings : Dhumal et al. (2016) reported that certain derivatives exhibited significant antibacterial activity against both active and dormant states of Mycobacterium bovis, indicating potential as a new antitubercular agent.

Potential Applications

Given its biological activities, this compound holds promise for several applications:

  • Cancer Therapeutics : The induction of apoptosis in cancer cells positions this compound as a candidate for further development in oncology.
  • Antitubercular Agents : Its effectiveness against Mycobacterium bovis suggests potential use in developing new treatments for tuberculosis.

Data Summary Table

The following table summarizes key findings related to the applications of this compound:

ApplicationTarget Organism/Cell LineKey Findings
AntitumorMCF-7Induces apoptosis via p53 and caspase activation
AntimicrobialMycobacterium bovisSignificant antibacterial activity

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound belongs to a broader class of tert-butyl piperidine-1-carboxylate derivatives. Key structural variations among analogs include:

  • Aromatic substituent positions and types: Nitro group placement: In the target compound, the nitro group is at the 4-position of the benzene ring, whereas analogs like tert-butyl 4-(6-methoxy-5-nitro-2H-indazol-2-yl)piperidine-1-carboxylate () feature nitro groups on fused indazole systems, altering electronic properties and steric bulk .
  • Piperidine modifications :
    • Substituents on the piperidine ring : Derivatives like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate () replace the aromatic moiety with aliphatic chains, significantly reducing polarity and logP values .

Physicochemical Properties

NMR and mass spectrometry data reveal substituent-dependent trends:

  • 1H NMR shifts :
    • The target compound’s isopropoxy group generates a characteristic doublet at ~1.3–1.4 ppm (CH3), absent in methoxy-substituted analogs like those in .
    • Aromatic protons in nitro-containing derivatives (e.g., compound 4 in ) exhibit downfield shifts (~8.0–8.5 ppm) due to electron-withdrawing effects .
  • LogP and solubility: The nitro and isopropoxy groups in the target compound increase hydrophobicity compared to amino-substituted analogs (e.g., tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate, ) .

Biological Activity

Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of C20H30N2O5C_{20}H_{30}N_{2}O_{5} and a molecular weight of approximately 378.46 g/mol, is part of a class of piperidine derivatives that exhibit various pharmacological properties.

Chemical Structure

The structural formula of the compound is depicted below:

tert butyl 4 5 isopropoxy 2 methyl 4 nitrophenyl piperidine 1 carboxylate\text{tert butyl 4 5 isopropoxy 2 methyl 4 nitrophenyl piperidine 1 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the nitrophenyl group enhances its ability to modulate biological pathways, potentially affecting processes such as cell signaling and metabolic regulation. The compound's unique structural features allow it to bind effectively to these targets, leading to various pharmacological effects.

Antiviral Properties

Research has indicated that piperidine derivatives, including this compound, exhibit antiviral activity. A study on similar compounds demonstrated their ability to inhibit the main protease (Mpro_{pro}) of SARS-CoV-2, although the activity was modest. In silico studies suggested potential binding at the catalytic site of Mpro_{pro}, warranting further investigation into this class of compounds for antiviral applications .

Antimicrobial Activity

In addition to antiviral properties, piperidine derivatives have shown promise against various bacterial strains. Compounds within this class have been evaluated for their efficacy against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized by the WHO as critical priorities for antibiotic development .

Case Studies and Research Findings

StudyFindings
Study on Piperidine DerivativesIdentified selective replication inhibitors against influenza virus; demonstrated low μM anti-influenza A/H1N1 virus activity .
Antiviral TestingCompounds showed inhibition of SARS-CoV-2 Mpro_{pro} with modest activity; in-depth structure-activity relationship (SAR) studies conducted .
Antimicrobial EvaluationEvaluated against WHO priority pathogens; compounds exhibited promising antimicrobial properties .

Safety and Toxicology

Preliminary safety assessments indicate that this compound may pose risks if ingested or improperly handled. It is essential to conduct comprehensive toxicological studies to establish safe handling guidelines and therapeutic windows for potential clinical applications.

Q & A

Q. What are the critical considerations for optimizing the synthesis of tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate?

  • Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent, catalyst) and protecting group strategies. For example, tert-butyl carbamates are commonly synthesized using coupling agents like HATU or DCC in anhydrous solvents such as dichloromethane or DMF. Key steps include nitro group stability under acidic/basic conditions and regioselective functionalization of the piperidine ring . Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradients) is recommended to isolate the product while avoiding decomposition .

Q. How can researchers mitigate hazards during handling and storage of this compound?

  • Methodological Answer:
  • Handling: Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritation .
  • Storage: Store in a cool, dry place (< -20°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group .
  • Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer:
  • LC-MS: Confirm molecular weight and purity using reverse-phase C18 columns with methanol/water gradients .
  • NMR: 1H/13C NMR in CDCl3 or DMSO-d6 to verify substitution patterns (e.g., isopropoxy and nitro group positions) .
  • HPLC: Monitor stability under varying pH and temperature conditions to assess degradation pathways .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and isopropoxy groups influence reactivity in downstream reactions?

  • Methodological Answer: The nitro group is a strong electron-withdrawing moiety, directing electrophilic substitutions to the meta position. However, steric hindrance from the tert-butyl and isopropoxy groups may reduce reaction rates. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura cross-coupling or nitro reduction (e.g., using Pd/C and H2) can confirm regioselectivity .

Q. What strategies address contradictions in reported toxicity and safety data for structurally similar tert-butyl piperidine derivatives?

  • Methodological Answer:
  • Toxicity Assessment: Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to resolve discrepancies. For example, some derivatives show low acute toxicity (LD50 > 2000 mg/kg in rodents), but chronic effects remain uncharacterized .
  • Data Harmonization: Cross-reference safety data from multiple sources (e.g., REACH dossiers, PubChem) and prioritize studies with validated protocols (e.g., OECD guidelines) .

Q. How can researchers design degradation studies to identify hydrolytic or oxidative byproducts?

  • Methodological Answer:
  • Hydrolysis: Expose the compound to acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions at 37°C, then analyze via LC-MS to detect tert-butyl alcohol release or piperidine ring opening .
  • Oxidation: Use H2O2 or UV light to simulate environmental degradation, monitoring nitro group conversion to amines or hydroxylamines .

Contradictions and Recommendations

  • Safety Data Gaps: While acute toxicity is low for analogs, chronic exposure risks (e.g., neurotoxicity) are unstudied. Prioritize in vivo studies using OECD 407/408 guidelines .
  • Synthetic Reproducibility: Discrepancies in reported yields may stem from moisture sensitivity. Use anhydrous solvents and molecular sieves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.